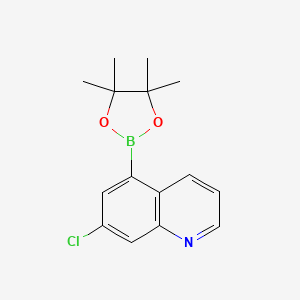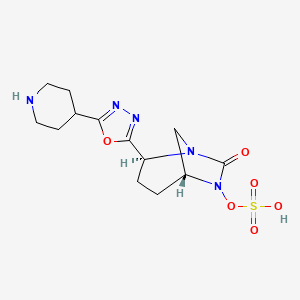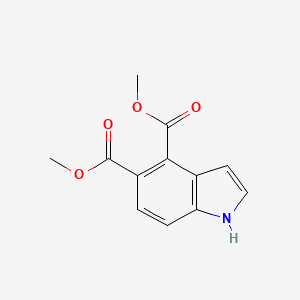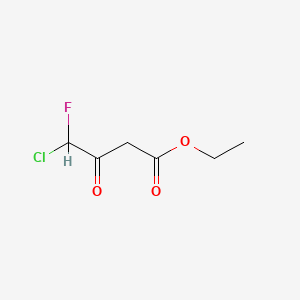
Tert-butyl 2-((diethoxyphosphoryl)oxy)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 2-diethoxyphosphoryloxyacetate: is an organic compound with the molecular formula C10H21O5P. It is a colorless liquid that is used in various chemical reactions and applications. The compound is known for its role in organic synthesis, particularly in the preparation of phosphonate esters and other related compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: tert-Butyl 2-diethoxyphosphoryloxyacetate can be synthesized through the reaction of diethyl phosphite with tert-butyl bromoacetate. The reaction typically involves the use of a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation and moisture interference.
Industrial Production Methods: Industrial production of tert-butyl 2-diethoxyphosphoryloxyacetate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified through distillation or recrystallization to achieve the desired quality.
Analyse Des Réactions Chimiques
Types of Reactions: tert-Butyl 2-diethoxyphosphoryloxyacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or phosphonates.
Reduction: Reduction reactions can convert the compound into phosphine derivatives.
Substitution: The ester group in tert-butyl 2-diethoxyphosphoryloxyacetate can be substituted with other nucleophiles to form different phosphonate esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alcohols, amines, or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Phosphonic acids or phosphonates.
Reduction: Phosphine derivatives.
Substitution: Various phosphonate esters depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: tert-Butyl 2-diethoxyphosphoryloxyacetate is used as a reagent in organic synthesis, particularly in the preparation of phosphonate esters. It is also used in the synthesis of various organophosphorus compounds, which are important intermediates in the production of pharmaceuticals and agrochemicals.
Biology: In biological research, tert-butyl 2-diethoxyphosphoryloxyacetate is used as a precursor for the synthesis of phosphopeptide mimetics. These mimetics are used to study protein phosphorylation and signal transduction pathways.
Medicine: The compound is used in the development of prodrugs and drug delivery systems. Its ability to form stable phosphonate esters makes it a valuable tool in medicinal chemistry for modifying the pharmacokinetic properties of drugs.
Industry: In the industrial sector, tert-butyl 2-diethoxyphosphoryloxyacetate is used in the production of flame retardants, plasticizers, and other specialty chemicals. Its versatility in chemical reactions makes it a valuable intermediate in various manufacturing processes.
Mécanisme D'action
The mechanism of action of tert-butyl 2-diethoxyphosphoryloxyacetate involves its ability to form stable phosphonate esters. These esters can interact with various molecular targets, including enzymes and receptors, to modulate their activity. The compound can also act as a ligand in coordination chemistry, forming complexes with metal ions that have specific biological or catalytic functions.
Comparaison Avec Des Composés Similaires
Diethyl phosphite: A related compound used in similar synthetic applications.
tert-Butyl bromoacetate: A precursor used in the synthesis of tert-butyl 2-diethoxyphosphoryloxyacetate.
Dimethyl phosphite: Another phosphite ester with similar reactivity.
Uniqueness: tert-Butyl 2-diethoxyphosphoryloxyacetate is unique due to its combination of tert-butyl and diethoxyphosphoryl groups. This combination provides the compound with specific reactivity and stability, making it suitable for a wide range of applications in organic synthesis, medicinal chemistry, and industrial processes.
Propriétés
Formule moléculaire |
C10H21O6P |
|---|---|
Poids moléculaire |
268.24 g/mol |
Nom IUPAC |
tert-butyl 2-diethoxyphosphoryloxyacetate |
InChI |
InChI=1S/C10H21O6P/c1-6-13-17(12,14-7-2)15-8-9(11)16-10(3,4)5/h6-8H2,1-5H3 |
Clé InChI |
ALPBJAQLVRZRPO-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(OCC)OCC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


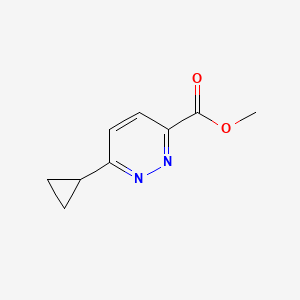
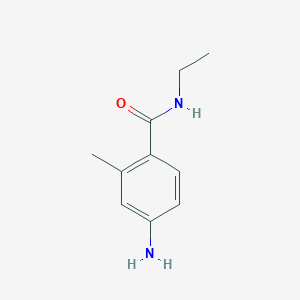

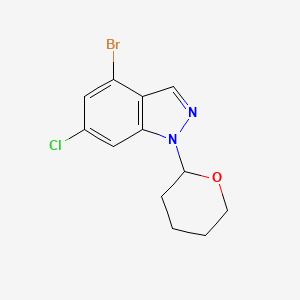
![(2R,3R,5S)-5-(hydroxymethyl)-2-[6-(methylamino)purin-9-yl]oxolan-3-ol](/img/structure/B13910536.png)
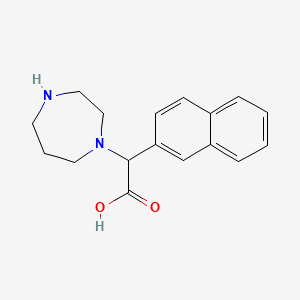
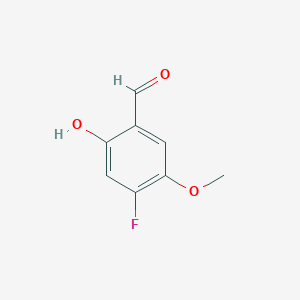


![6-Methylspiro[chromane-2,4'-piperidin]-4-one](/img/structure/B13910592.png)
